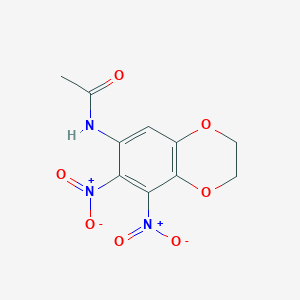

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Übersicht

Beschreibung

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound characterized by its unique structure, which includes a benzodioxin ring substituted with nitro groups and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 7 and 8 positions of the benzodioxin ring. The resulting dinitro compound is then subjected to acylation using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinone derivatives of the benzodioxin ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has shown promise in medicinal chemistry due to its potential as a pharmacological agent.

Potential Therapeutic Uses:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects: Research indicates that derivatives of benzodioxin compounds can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies:

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and identified modifications that enhance antimicrobial activity.

- Another investigation in Pharmaceutical Research highlighted the anti-inflammatory potential of benzodioxin derivatives in preclinical models.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and composite materials.

Applications:

- Polymer Synthesis: The compound can serve as a monomer or additive in polymer formulations to improve mechanical properties and thermal stability.

- Nanocomposites: Incorporating this compound into nanocomposite materials can enhance their electrical and thermal conductivity.

Research Findings:

- A recent study demonstrated that incorporating dinitrobenzodioxin derivatives into polymer matrices significantly improved tensile strength and thermal resistance.

- Investigations into nanocomposites revealed enhanced electrical properties when this compound was used as a filler material.

Environmental Science

The environmental applications of this compound are emerging as researchers investigate its behavior and impact on ecosystems.

Potential Uses:

- Pollution Remediation: The compound's reactivity may allow it to participate in degradation processes for environmental pollutants.

Case Studies:

- Research conducted by environmental scientists indicated that similar compounds can facilitate the breakdown of persistent organic pollutants in contaminated soils.

- Studies on the biodegradability of benzodioxin derivatives have shown promise for their use in bioremediation strategies.

Wirkmechanismus

The mechanism of action of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with biological molecules through its nitro and acetamide groups. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

N-(7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Formed by the reduction of the nitro groups, exhibiting different properties and applications.

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Contains a sulfonamide group instead of an acetamide, leading to distinct biological activities.

Uniqueness

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both nitro and acetamide groups on the benzodioxin ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds lacking these functionalities.

Biologische Aktivität

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound characterized by its unique structure, featuring both nitro and acetamide groups on a benzodioxin ring. This structural configuration suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

- Molecular Formula: C₁₀H₉N₃O₇

- Molecular Weight: 283.19 g/mol

- CAS Number: 855223-18-6

The compound is synthesized through a two-step process: nitration of 2,3-dihydro-1,4-benzodioxin followed by acylation with acetic anhydride. The presence of nitro groups at positions 7 and 8 enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its nitro and acetamide functionalities. The nitro groups can undergo bioreduction to generate reactive intermediates that may interact with cellular components. The acetamide group can form hydrogen bonds with proteins, potentially affecting their function.

Antimicrobial and Anticancer Properties

Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer activities. The potential for this compound to act as a biochemical probe in these areas is under investigation.

Case Studies

- Anticancer Activity : A study exploring derivatives of benzodioxin compounds found that certain modifications resulted in significant cytotoxic effects against various cancer cell lines. The presence of nitro groups may enhance the effectiveness of these compounds as anticancer agents.

- Antimicrobial Properties : Similar compounds have been studied for their ability to inhibit bacterial growth. The unique structure of this compound suggests it may possess comparable antimicrobial effects.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Lacks nitro groups | Limited biological activity |

| N-(7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Reduced nitro groups | Altered properties |

| N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Contains sulfonamide | Distinct biological activities |

The table above highlights the uniqueness of this compound due to its specific functional groups which contribute to its potential biological activities.

Scientific Research

This compound is being explored for various applications in scientific research:

Chemistry : As an intermediate in the synthesis of more complex organic molecules.

Biology : Investigated for its role as a biochemical probe due to its unique structural features.

Medicine : Explored for potential therapeutic applications in antimicrobial and anticancer treatments.

Industry : Utilized in developing advanced materials such as polymers and coatings due to its structural properties.

Eigenschaften

IUPAC Name |

N-(5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O7/c1-5(14)11-6-4-7-10(20-3-2-19-7)9(13(17)18)8(6)12(15)16/h4H,2-3H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSAFZNQZDBRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.